GABA(A) Receptor Modulation: (+)-Borneol vs. (-)-Borneol vs. Classical Modulators
(+)-Borneol acts as a highly efficacious positive allosteric modulator (PAM) at human recombinant α1β2γ2L GABA(A) receptors. Its enantiomer, (-)-borneol, exhibits a critical functional divergence. (+)-Borneol enhances the maximal response to GABA by 19%, whereas (-)-borneol reduces it by 21%. The structural analogs isoborneol and (-)-bornyl acetate show significantly less activity. The positive modulatory efficacy of (+)-borneol on GABA responses is comparable to the anesthetic etomidate and much greater than that of diazepam or the neurosteroid 5α-pregnan-3α-ol-20-one [1]. At high concentrations (>1.5 mM), (+)-borneol directly activates GABA(A) receptors, producing 89% of the maximal GABA response, compared to 84% for (-)-borneol [1].
| Evidence Dimension | Modulation of maximal GABA response |
|---|---|
| Target Compound Data | 19% enhancement |
| Comparator Or Baseline | (-)-Borneol: 21% reduction; isoborneol, (-)-bornyl acetate, camphor: less marked effects |
| Quantified Difference | 40 percentage point net difference between enantiomers |
| Conditions | Human recombinant α1β2γ2L GABA(A) receptors expressed in Xenopus laevis oocytes; two-electrode voltage-clamp electrophysiology |
Why This Matters
This differential modulation establishes (+)-borneol as the required enantiomer for applications targeting GABA(A) receptor potentiation, as (-)-borneol may produce opposite functional outcomes.
- [1] Granger RE, Campbell EL, Johnston GA. (+)- And (-)-borneol: efficacious positive modulators of GABA action at human recombinant alpha1beta2gamma2L GABA(A) receptors. Biochem Pharmacol. 2005;69(7):1101-1111. PMID: 15763546. View Source
